2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC15823275
Molecular Formula: C24H22N4O2S
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22N4O2S |
|---|---|
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C24H22N4O2S/c1-30-21-15-9-8-14-20(21)25-23(29)17-31-24-27-26-22(16-18-10-4-2-5-11-18)28(24)19-12-6-3-7-13-19/h2-15H,16-17H2,1H3,(H,25,29) |
| Standard InChI Key | ZUMYTTOLENTFNQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the 1,2,4-triazole derivative family, featuring a central triazole ring substituted at the 3-position with a benzyl group, at the 4-position with a phenyl group, and at the 5-position via a thioether linkage to an acetamide moiety. The acetamide nitrogen further connects to a 2-methoxyphenyl group, creating a planar aromatic system with potential π-π stacking interactions.
Key structural elements:
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1,2,4-Triazole core: Provides hydrogen-bonding capability through N-H groups .
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Benzyl-phenyl substitution: Enhances lipophilicity (logP ≈ 3.2 predicted) .
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Thioether bridge: Introduces conformational flexibility and metabolic stability compared to oxygen analogs .
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2-Methoxyphenylacetamide: Contributes to electronic effects through methoxy group resonance .
Systematic Nomenclature
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IUPAC Name: 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide
Synthesis and Production
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests three potential routes:
Route A (Triazole-first approach):
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Benzylation of 4-phenyl-1H-1,2,4-triazole-3-thiol
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Alkylation with chloroacetamide derivatives
Route B (Acetamide-first strategy):
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Preparation of 2-mercapto-N-(2-methoxyphenyl)acetamide
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Cyclocondensation with benzylhydrazine and phenyl isocyanate
Route C (Convergent synthesis):
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Separate synthesis of triazole-thiol and methoxyphenylacetamide precursors
Purification and Quality Control
Commercial batches (≥95% purity) employ:
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Column chromatography (silica gel, ethyl acetate/hexane)
Physicochemical Properties
Basic Characteristics
Spectroscopic Data
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